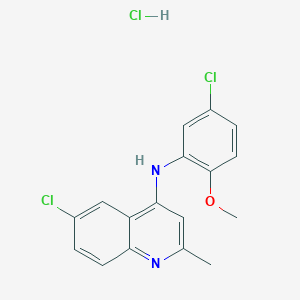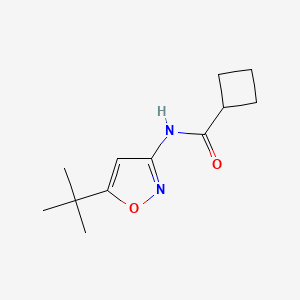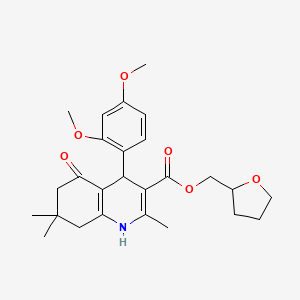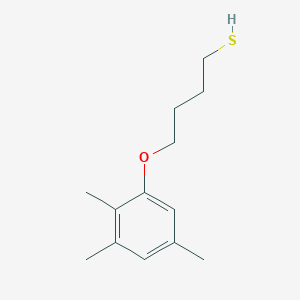
4-methyl-N-(4-methylphenyl)-1-phthalazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-methylphenyl)-1-phthalazinamine, also known as MPQ, is a synthetic compound that belongs to the phthalazinamine family. It is a potent and selective inhibitor of the neuronal sodium channel Nav1.7, which is responsible for transmitting pain signals in the nervous system. MPQ has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of chronic pain.
作用機序
4-methyl-N-(4-methylphenyl)-1-phthalazinamine works by selectively blocking the Nav1.7 sodium channel, which is responsible for transmitting pain signals in the nervous system. By blocking this channel, this compound reduces the transmission of pain signals, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for the Nav1.7 sodium channel, with minimal effects on other sodium channels. It has also been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain. This compound has been found to have minimal effects on other physiological systems, such as the cardiovascular and respiratory systems.
実験室実験の利点と制限
4-methyl-N-(4-methylphenyl)-1-phthalazinamine has several advantages for use in lab experiments. It is highly selective for the Nav1.7 sodium channel, making it a useful tool for studying the role of this channel in pain transmission. This compound also has a long duration of action, allowing for prolonged experiments. However, this compound is a synthetic compound and may have limitations in terms of its applicability to in vivo studies.
将来の方向性
There are several future directions for research on 4-methyl-N-(4-methylphenyl)-1-phthalazinamine. One area of interest is the development of more potent and selective Nav1.7 inhibitors. Another area of interest is the development of formulations that can be administered orally or topically, making this compound more accessible for clinical use. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Overall, this compound has significant potential as a therapeutic agent for the treatment of chronic pain, and further research is needed to fully explore its potential.
合成法
The synthesis of 4-methyl-N-(4-methylphenyl)-1-phthalazinamine involves the reaction of 4-methylphenylhydrazine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then subjected to a series of purification steps to obtain the final compound in high purity.
科学的研究の応用
4-methyl-N-(4-methylphenyl)-1-phthalazinamine has been extensively studied for its potential use as a therapeutic agent for the treatment of chronic pain. It has been shown to be highly effective in blocking pain signals in animal models of neuropathic pain. This compound has also been shown to have a low risk of addiction and abuse potential, making it an attractive alternative to opioid-based pain medications.
特性
IUPAC Name |
4-methyl-N-(4-methylphenyl)phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-11-7-9-13(10-8-11)17-16-15-6-4-3-5-14(15)12(2)18-19-16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQJEWNNKZEPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996061.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)
![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)



![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)

![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)

